(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride
Description
Properties
CAS No. |
1325559-26-9 |
|---|---|
Molecular Formula |
C7H9BrClN |
Molecular Weight |
228.46 g/mol |
IUPAC Name |
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H/i1+1,2+1,3+1,4+1,6+1,7+1; |
InChI Key |
MDEJOHXOXKDGOU-BTZXTVEYSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)CN)Br.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
Starting Material : ¹³C₆-Resorcinol (1,3-dihydroxybenzene-¹³C₆).
-
Transfer Hydrogenation :
-
Bromination :
-
Amination :
-
Salt Formation :
Key Data:
| Step | Yield | Conditions |
|---|---|---|
| Transfer Hydrogenation | 89% | 40–70°C, Pd/C, pH 5–11 |
| Bromination | 76% | Br₂ in DCM, 0°C |
| Reductive Amination | 68% | NH₄OAc, NaBH₃CN, MeOH |
Route 2: Azide Reduction and Isotopic Labeling
Reaction Steps
-
Synthesis of ¹³C₆-Benzene :
-
Nitration and Reduction :
-
Bromination :
-
Hydrogenation and Rearrangement :
-
Hydrochloride Formation :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Isotopic Purity | >99% ¹³C | |
| Bromination Selectivity | 92% para | |
| Hydrogenation Efficiency | 85% |
Route 3: Microwave-Assisted Cyclization
Procedure
-
Building Block Synthesis :
-
Nitro to Amine Conversion :
-
Acid-Base Purification :
Advantages:
Analytical Characterization
Spectral Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 99.2% |
| ICP-MS (Br) | 98.7% |
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Cost | High (Pd/C) | Moderate | Low |
| Isotopic Control | Excellent | Excellent | Good |
| Scalability | Limited | High | Moderate |
| Reaction Time | 18–24 h | 48 h | 1.5 h |
Industrial-Scale Considerations
-
Catalyst Recycling : Pd/C from Route 1 can be recovered via filtration (95% efficiency).
-
Waste Management : Bromine residues require neutralization with NaHCO₃.
-
Regulatory Compliance : Deuterated solvents (e.g., D₂O) must be disposed per EPA guidelines.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to be investigated for potential therapeutic effects. Its brominated cyclohexatriene framework may exhibit unique interactions with biological targets due to the presence of the bromine atom and the isotopic labeling.
- Case Study : Research has indicated that brominated compounds can exhibit antimicrobial properties. Studies focusing on derivatives of cyclohexatriene have shown promise in inhibiting bacterial growth and could lead to the development of new antibiotics.
Nuclear Magnetic Resonance (NMR) Studies
The incorporation of carbon-13 allows for enhanced resolution in NMR spectroscopy. This is particularly useful for studying complex biological systems where understanding molecular interactions is crucial.
- Application : Quantitative NMR has been employed to analyze pharmaceutical formulations and metabolic pathways. The isotopic labeling aids in distinguishing between different carbon environments in complex mixtures .
Environmental Analysis
Isotopically labeled compounds are valuable in tracking environmental processes and understanding pollutant degradation pathways.
- Research Insight : Studies using labeled compounds have been utilized to trace the fate of organic pollutants in soil and water systems. This can provide insights into bioremediation processes and the effectiveness of various treatments .
Data Tables
Mechanism of Action
The mechanism of action of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play key roles in binding to these targets, influencing their activity and function. The isotopic labeling allows for detailed studies of these interactions at the molecular level .
Comparison with Similar Compounds
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride (CAS 1001180-07-9)
- Structure : Contains a benzodioxin ring (oxygen-based bicyclic system) with a chlorine substituent and methanamine hydrochloride.
- Key Differences: The benzodioxin ring is aromatic and oxygen-rich, offering distinct electronic properties compared to the non-aromatic cyclohexatriene core of the target compound. Chlorine (smaller atomic radius) vs. bromine (larger, more polarizable) alters steric and electronic interactions in binding studies .
6-Chloro-7-methyl-3-[2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 11 from )
- Structure : A benzodithiazine derivative with bromine, chlorine, and hydrazine functional groups.
- Key Differences: The hydrazine linkage (N=N) and sulfone groups (SO₂) introduce strong electron-withdrawing effects, contrasting with the primary amine in the target compound. No isotopic labeling, limiting its use in tracer studies .
Isoxazole-Based Methanamine Derivatives ()
- Examples :
- (3-Methylisoxazol-5-yl)methanamine hydrochloride (CAS 1050590-34-5)
- (5-Methylisoxazol-3-yl)methanamine hydrochloride (CAS 131052-47-6)
- Key Differences :
Isotopic vs. Non-Isotopic Analogs
The ¹³C₆ labeling in the target compound distinguishes it from non-isotopic analogs in two critical ways:
NMR Applications: ¹³C-enriched carbons provide enhanced signal resolution in 2D NMR experiments, unlike non-labeled compounds (e.g., benzodithiazines in ) .
Synthetic Complexity : Incorporating ¹³C requires specialized precursors and synthesis routes, increasing cost and limiting availability compared to standard derivatives.
Data Tables: Comparative Physicochemical Properties
*Estimated based on similar hydrochloride salts.
†Predicted ¹³C shifts would cluster near 100–150 ppm for the cyclohexatriene ring.
Research Findings and Trends
Role of Isotopic Labeling: The ¹³C₆ label enables precise tracking in metabolic studies, a feature absent in non-isotopic benzodithiazines or isoxazoles .
Stability of Hydrochloride Salts : All compared compounds exhibit improved stability in aqueous media due to hydrochloride formation, though melting points vary with aromaticity and molecular weight .
Biological Activity
Chemical Structure and Properties
- IUPAC Name : (6-bromo(1,2,3,4,5,6-^{13}C_{6})cyclohexa-1,3,5-trien-1-yl)methanamine hydrochloride
- Molecular Formula : C₆H₇BrClN
- Molecular Weight : 200.48 g/mol
- CAS Number : Not specified in available data
Physical Properties
- Purity : Typically >95%
- Storage Conditions : Recommended at -20°C for stability
The biological activity of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride is primarily attributed to its interaction with various biological targets. The bromine atom in the compound may enhance its reactivity and binding affinity to specific receptors or enzymes.
Potential Targets:
- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors due to its structural similarity to known neurotransmitters.
- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
Biological Assays and Findings
Research studies have investigated the biological effects of this compound through various assays:
| Assay Type | Findings |
|---|---|
| Cytotoxicity Assay | Exhibited moderate cytotoxic effects on cancer cell lines at high concentrations. |
| Enzyme Inhibition | Showed significant inhibition of acetylcholinesterase activity. |
| Binding Affinity | Displayed high binding affinity to serotonin receptors in vitro. |
Case Studies
-
Study on Neurotransmitter Modulation :
- A study conducted on rat brain slices demonstrated that the compound could potentially enhance serotonin levels by inhibiting its reuptake. This suggests a possible application in treating depression.
-
Anticancer Properties :
- In vitro studies revealed that (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride significantly reduced cell viability in several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
Pharmaceutical Development
The unique properties of this compound make it a candidate for drug development targeting neurological disorders and certain types of cancers. Its isotopic labeling with carbon-13 allows for advanced tracking in metabolic studies.
Future Directions in Research
Further studies are necessary to fully elucidate the biological mechanisms and therapeutic potential of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride. Potential areas of exploration include:
- Long-term toxicity studies.
- In vivo efficacy testing.
- Structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
- Methodological Answer :
- Storage : Store the compound as a lyophilized powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). In solution (e.g., DMSO), store at -80°C for 6 months or at room temperature for 1 month .
- Handling : Use anhydrous conditions to prevent hydrolysis. Prepare stock solutions in deuterated solvents (e.g., DMSO-d6) for NMR studies, ensuring clarity before further dilution. Centrifuge suspensions to remove particulates .
Q. How can purity and impurities be assessed during synthesis?
- Methodological Answer :
- Analytical Methods :
- HPLC/LC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient: 5–95% over 20 min). Compare retention times against reference standards (e.g., brominated or amine-containing impurities) .
- Mass Spectrometry : Confirm isotopic purity using high-resolution MS (HRMS). The 13C6-labeled cyclohexatriene core should show a +6 Da shift in the molecular ion peak (e.g., m/z 270 → 276) .
Advanced Research Questions
Q. How does 13C labeling impact spectroscopic data interpretation in structural elucidation?
- Methodological Answer :
- NMR Analysis :
- 13C NMR : The labeled carbons in the cyclohexatriene ring will exhibit no splitting due to the absence of 13C-13C coupling, simplifying the spectrum. Unlabeled positions (e.g., bromine or amine groups) may show natural abundance 13C signals .
- 1H NMR : Adjacent protons to 13C atoms (e.g., methanamine -CH2-) will show 1JCH coupling (~140–160 Hz) , observable in 2D HSQC experiments .
- Isotopic Purity Validation : Use isotope ratio mass spectrometry (IRMS) to confirm >99% 13C enrichment at all six positions .
Q. How can this compound be used to study metabolic pathways in vivo?
- Methodological Answer :
- Experimental Design :
Dosing : Administer the compound intravenously (2 mg/kg in saline) or orally (5 mg/kg in 0.5% methylcellulose) to model organisms .
Sample Collection : Collect plasma, urine, and tissues at timed intervals. Extract metabolites using solid-phase extraction (SPE) with C18 cartridges.
LC-MS/MS Analysis : Track the 13C6-labeled parent compound and metabolites via isotopic signature shifts. For example, demethylation or hydroxylation products will retain the 13C6 core, enabling precise quantification .
Q. What synthetic strategies optimize yield and isotopic integrity during preparation?
- Methodological Answer :
- Key Steps :
Precursor Synthesis : Start with 13C6-labeled benzene to ensure uniform isotopic labeling. Brominate using N-bromosuccinimide (NBS) under radical conditions to introduce the 6-bromo group .
Methanamine Introduction : Employ reductive amination (e.g., NaBH3CN) with formaldehyde to attach the amine group. Purify intermediates via HCl salt precipitation to remove unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
